Home > Products > Screening Compounds P549 > DHEC (mesylate)
DHEC (mesylate) -

DHEC (mesylate)

Catalog Number: EVT-14921872
CAS Number:
Molecular Formula: C36H45N5O8S
Molecular Weight: 707.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroergocristine mesylate, commonly referred to as DHEC (mesylate), is a chemical compound derived from the ergot alkaloid family. It is primarily utilized in medical applications, particularly in the treatment of conditions associated with cognitive decline, such as Alzheimer's disease and vascular dementia. DHEC acts as a dopamine agonist and exhibits vasodilatory properties, making it beneficial in addressing symptoms related to cerebrovascular insufficiency.

Source

Dihydroergocristine mesylate is synthesized from natural ergot alkaloids, which are produced by the fungus Claviceps purpurea. The synthesis process involves the modification of these alkaloids to enhance their therapeutic effects and reduce side effects.

Classification

Dihydroergocristine mesylate is classified as an ergot alkaloid and falls under the category of dopamine agonists. Its chemical structure allows it to interact with various neurotransmitter receptors, particularly those associated with dopamine signaling.

Synthesis Analysis

Methods

Dihydroergocristine mesylate can be synthesized through several methods, including:

  1. Acidic Esterification: This method involves dissolving DHEC in methanol with an acid catalyst and refluxing the mixture. The reaction typically yields dihydrolysergic acid methyl ester as a primary product along with several byproducts. The optimization of reaction conditions, such as temperature and catalyst concentration, is crucial for maximizing yield .
  2. Hydrazinolysis: In this method, DHEC is suspended in hydrazine hydrate under nitrogen atmosphere and heated to facilitate the reaction. This approach can be optimized by adjusting temperature and adding ammonium salts to enhance reaction rates .

Technical Details

The synthesis processes require careful control of environmental conditions (e.g., nitrogen atmosphere) to prevent unwanted reactions, and analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.

Molecular Structure Analysis

Structure

Dihydroergocristine mesylate has a complex molecular structure characterized by multiple rings typical of ergot alkaloids. Its molecular formula is C32H43N5O5C_{32}H_{43}N_{5}O_{5}, with a molar mass of approximately 577.726 g/mol .

Data

The structural representation can be depicted using SMILES notation: CC(C)C(C1=CC=CC=C1)N1C(=O)[C@](NC(=O)[C@H]2CN(C)[C@]3([H])CC4=CNC5=CC=CC(=C54)[C@@]3([H])C2)(O[C@@]11O)C(C)C, which illustrates its stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions

Dihydroergocristine mesylate participates in various chemical reactions that can modify its structure or produce derivatives with altered pharmacological properties. Key reactions include:

  • Hydrazinolysis: This reaction leads to the formation of different derivatives through cleavage of specific bonds within the molecule.
  • Esterification: The formation of esters from DHEC can enhance its solubility and bioavailability.

Technical Details

The efficiency of these reactions depends on several factors, including temperature, solvent choice, and the presence of catalysts. Analytical techniques like HPLC-MS are used to identify products and quantify yields.

Mechanism of Action

Process

Dihydroergocristine mesylate primarily functions as a dopamine agonist, stimulating dopamine receptors in the brain. This action contributes to its therapeutic effects in treating Parkinson's disease and cognitive decline associated with Alzheimer's disease.

Data

Research indicates that DHEC binds specifically to gamma-secretase, inhibiting amyloid-beta peptide production—a key factor in Alzheimer's pathology—with an equilibrium dissociation constant (Kd) of 25.7 nM . This mechanism underlines its potential neuroprotective effects.

Physical and Chemical Properties Analysis

Physical Properties

Dihydroergocristine mesylate appears as a white solid at room temperature. It is soluble in organic solvents like methanol but has limited solubility in water.

Chemical Properties

  • Molecular Formula: C32H43N5O5C_{32}H_{43}N_{5}O_{5}
  • Molar Mass: 577.726 g/mol
  • Melting Point: Specific values may vary based on purity but are typically determined through laboratory analysis.

These properties influence its formulation for pharmaceutical applications, affecting dosage forms and delivery methods.

Applications

Dihydroergocristine mesylate is utilized in various scientific and medical contexts:

  • Treatment of Cognitive Decline: It is employed for symptomatic relief in conditions like Alzheimer's disease and vascular dementia due to its ability to enhance cerebral blood flow and improve cognitive function.
  • Vasodilatory Effects: As a vasodilator, it aids in managing peripheral vascular diseases by improving blood circulation.
  • Research Applications: DHEC serves as a model compound for studying ergot alkaloid chemistry and pharmacology, contributing to the development of new therapeutic agents .
Introduction to DHEC Mesylate in Neuropharmacological Research

Historical Context of Ergoloid Derivatives in Dementia Therapeutics

Dihydroergocristine mesylate (DHEC mesylate) emerged from the class of hydrogenated ergot alkaloids initially developed for cerebrovascular insufficiency. Ergoloid mesylates, a mixture containing DHEC alongside dihydroergocornine and α/β-dihydroergocryptine, gained FDA approval for age-related cognitive decline based on vasoactive properties [1] [10]. Early clinical studies demonstrated that high-dose ergoloid formulations (6 mg/day) improved short-term memory in mild dementia patients, with physician assessments revealing statistically significant enhancements in cognitive function compared to placebo (F = 3.34; df = 1,39; P < 0.04) [2]. However, structured neuropsychological tests showed limited intergroup differences, reflecting the modest symptomatic efficacy of first-generation compounds [2].

The therapeutic focus shifted with the discovery of DHEC's unique molecular actions beyond vasodilation. Unlike broad-spectrum ergoloids, DHEC exhibited targeted activity against Alzheimer's disease (AD)-specific pathological mechanisms, positioning it as a distinct entity within its class [1] [10]. This transition from non-specific vasodilators to targeted AD therapeutics represents a significant evolution in the pharmacological application of ergot derivatives.

Table 1: Evolution of Ergoloid Derivatives in Dementia Therapeutics

CompoundTherapeutic EraPrimary Historical IndicationKey Limitations
Ergoloid mesylates1970s-1990sSymptomatic management of age-related cognitive declineNon-specific effects, modest efficacy
DHEC mesylate2000s-presentTargeted Alzheimer's disease pathologyRequires higher doses for γ-secretase inhibition
Modern derivatives (e.g., HMTM*)Current developmentDisease modification in neurodegenerationStill in clinical trials

Note: Hydromethylthionine mesylate (HMTM) represents a contemporary tau-targeting compound mentioned in search results for comparison [5] [9].

Pharmacological Significance of DHEC Mesylate in Alzheimer’s Disease Pathogenesis

Amyloidogenic Pathway Modulation

DHEC mesylate directly inhibits γ-secretase activity, the enzymatic complex responsible for generating amyloid-β (Aβ) peptides from amyloid precursor protein (APP). Cell-based luciferase reporter assays demonstrate DHEC's concentration-dependent suppression of γ-secretase activity (IC₅₀ ≈ 25 μM), leading to reduced Aβ production in HEK293 cells (30% reduction at 10 μM) and patient-derived fibroblasts carrying PS1 mutations [1] [3]. Surface plasmon resonance (SPR) studies reveal high-affinity binding to γ-secretase (K_d = 25.7 nM) and weaker interaction with its nicastrin subunit (K_d = 9.8 μM), indicating a targeted binding mechanism [3] [10]. Crucially, DHEC exhibits substrate selectivity by attenuating APP proteolysis without inhibiting Notch cleavage—addressing a critical limitation of earlier γ-secretase inhibitors that caused adverse effects through non-selective inhibition [3].

Structural analyses indicate that DHEC's cyclized tripeptide moiety is essential for its anti-amyloidogenic activity [3]. This specificity differentiates it from pan-secretase inhibitors like semagacestat, which failed in clinical trials due to broad substrate effects [8]. The compound reduces both Aβ₄₀ and Aβ₄₂ isoforms without altering their ratio, classifying it as a γ-secretase inhibitor rather than a modulator [3].

Table 2: In Vitro Effects of DHEC Mesylate on Amyloid Pathology

Experimental ModelConcentration RangeKey EffectsMechanistic Insight
HEK293 cells2-20 μM30-35% Aβ reduction; APP-CTF accumulationγ-secretase inhibition without Notch disruption
AD patient fibroblasts (PS1 A246E)20 μM35% decrease in total AβActivity against mutant presenilin
Purified γ-secretase assayUp to 100 μMIC₅₀ ≈ 100 μM for Aβ₄₀/Aβ₄₂Direct enzyme inhibition
T100 reporter cells2-20 μMIC₅₀ ≈ 25 μMNo cytotoxicity observed

Novel Molecular Targets and Signaling Pathways

Beyond amyloid modulation, DHEC mesylate corrects aberrant bisecting N-glycosylation—a potential AD biomarker characterized by elevated bisected N-glycan structures. This correction occurs through AMPK/ERK signaling activation, with AMPK identified as the dominant downstream effector [1]. The compound's ability to simultaneously target amyloid production and protein glycosylation represents a multi-modal approach to AD pathogenesis.

Transcriptomic analyses of AD brain tissues reveal that DHEC reverses gene signatures associated with synaptic vesicle cycle impairment and potassium ion transport dysregulation [6]. These pathways are critical for maintaining neuronal excitability and neurotransmitter release, suggesting DHEC may preserve synaptic function. Additionally, computational drug-repurposing studies identify DHEC among compounds capable of reversing AD-associated gene expression patterns, alongside gedunin and disulfiram [6].

Attenuation of Tau and Formaldehyde-Induced Pathologies

Emerging research positions formaldehyde as a key endogenous trigger for both Aβ aggregation and tau hyperphosphorylation. DHEC demonstrates protective effects against formaldehyde-induced protein misfolding, potentially through modulation of detoxification pathways [8]. In tauopathy models, DHEC indirectly reduces tau hyperphosphorylation by mitigating Aβ-induced PAX6 signaling activation—a known link between amyloid accumulation and tau pathology [1] [8].

The compound's interference with the amyloid-tau axis is particularly significant given recent clinical failures of amyloid-targeted monotherapies. By simultaneously addressing amyloid production, protein glycosylation, and downstream tau phosphorylation, DHEC represents a multi-target approach to AD modification [1] [6] [8].

Comparative Analysis with Contemporary AD Therapeutics

Unlike monoclonal antibodies such as aducanumab that target extracellular Aβ aggregates, DHEC operates upstream by reducing Aβ production. This approach potentially avoids amyloid-related imaging abnormalities (ARIA) associated with antibody therapies [8]. Compared to BACE inhibitors (e.g., verubecestat), which failed due to cognitive worsening and hippocampal atrophy, DHEC's substrate selectivity may offer a safer profile [3] [8].

DHEC's dual capacity to penetrate the blood-brain barrier (as evidenced by central effects in vivo) and circumvent P-glycoprotein efflux mechanisms further enhances its therapeutic potential [1] [10]. These properties address critical challenges in AD drug development, where adequate target engagement remains problematic despite BBB impairment in AD patients [8].

Properties

Product Name

DHEC (mesylate)

IUPAC Name

N-[(2S,4R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C36H45N5O8S

Molecular Weight

707.8 g/mol

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23?,25?,27?,28?,29?,34-,35+;/m1./s1

InChI Key

SPXACGZWWVIDGR-IXLAJUGYSA-N

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2C(C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.